molecular formula C10H8Na3O9S3 B11966665 Sodium naphthalene-1,3,6-trisulfonate

Sodium naphthalene-1,3,6-trisulfonate

Cat. No.: B11966665
M. Wt: 437.3 g/mol
InChI Key: NGWYLXQWBJHCSO-UHFFFAOYSA-N
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Description

Sodium naphthalene-1,3,6-trisulfonate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid. This compound is known for its excellent solubility in water and its stability under various conditions. It is commonly used in the dye and pigment industry as a dye intermediate and stabilizer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate typically involves the sulfonation of naphthalene using fuming sulfuric acid to produce naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can yield sulfonated naphthalenes .

Scientific Research Applications

Sodium naphthalene-1,3,6-trisulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium naphthalene-1,3,6-trisulfonate primarily involves its ability to stabilize other compounds. The sulfonic acid groups provide strong ionic interactions with various substrates, enhancing their solubility and stability. This compound can interact with molecular targets through ionic and hydrogen bonding, affecting the pathways involved in the stabilization of dyes, pigments, and other chemicals .

Comparison with Similar Compounds

  • Sodium naphthalene-2,6-disulfonate
  • Sodium naphthalene-1,5-disulfonate
  • Sodium naphthalene-1,3,6,8-tetrasulfonate

Comparison: Sodium naphthalene-1,3,6-trisulfonate is unique due to the specific positioning of its sulfonic acid groups, which provides distinct solubility and stability properties compared to its analogs. For instance, sodium naphthalene-2,6-disulfonate has only two sulfonic acid groups, resulting in different solubility and reactivity characteristics .

Properties

Molecular Formula

C10H8Na3O9S3

Molecular Weight

437.3 g/mol

InChI

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;

InChI Key

NGWYLXQWBJHCSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

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